molecular formula C48H108Br3N3 B8806005 Tetrabutylammoniumtribromide

Tetrabutylammoniumtribromide

Cat. No.: B8806005
M. Wt: 967.1 g/mol
InChI Key: SFLXUZPXEWWQNH-UHFFFAOYSA-K
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Description

Tetrabutylammonium tribromide (TBATB), with the molecular formula C₁₆H₃₆Br₃N and molecular weight 482.18 g/mol, is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a tribromide (Br₃⁻) anion . It is a yellow crystalline solid with a melting point of 71–76°C and moderate solubility in organic solvents like acetone and chloroform . TBATB is hygroscopic and decomposes upon prolonged exposure to moisture or light .

Scientific Research Applications

Organic Synthesis

Tetrabutylammonium tribromide is primarily recognized as an effective brominating agent in organic synthesis. It facilitates the introduction of bromine into organic molecules, which is crucial for the synthesis of complex organic compounds. This property makes it particularly valuable in pharmaceutical development, where brominated compounds often exhibit enhanced biological activity.

Case Study: Bromination of Alkenes

A study demonstrated the use of tetrabutylammonium tribromide for the bromination of alkenes to produce vicinal dibromides. The reaction was conducted under mild conditions, yielding high purity products with minimal side reactions .

Phase Transfer Catalysis

As a phase transfer catalyst, tetrabutylammonium tribromide enhances the efficiency of reactions between organic and inorganic phases. This application is crucial in industrial processes where improved reaction rates and yields are desired.

Data Table: Comparison of Reaction Rates

Reaction TypeCatalyst UsedYield (%)Time (hours)
AlkylationTetrabutylammonium tribromide852
AlkylationConventional catalyst604

The above table illustrates that reactions using tetrabutylammonium tribromide significantly outperform those using traditional catalysts in terms of yield and reaction time .

Analytical Chemistry

In analytical chemistry, tetrabutylammonium tribromide is employed to detect and quantify various substances due to its ability to selectively react with specific functional groups. This makes it a reliable choice for quality control and environmental analysis.

Application: Detection of Phenolic Compounds

Research has shown that tetrabutylammonium tribromide can be used to detect phenolic compounds through a colorimetric method, providing a simple yet effective means for monitoring environmental pollutants .

Polymer Chemistry

Tetrabutylammonium tribromide plays a role in the synthesis of brominated polymers, which are essential for applications in flame retardants and other materials. The compound's ability to enhance polymer properties makes it invaluable in material science.

Case Study: Synthesis of Brominated Polymers

A study highlighted the use of tetrabutylammonium tribromide in synthesizing brominated polymers that exhibited improved thermal stability and flame retardancy compared to their non-brominated counterparts .

Biological Research

Emerging research indicates potential applications of tetrabutylammonium tribromide in biological studies. It can aid in the development of brominated compounds used as probes or markers in biochemical assays.

Case Study: Neurodevelopmental Toxicity

A recent study on zebrafish embryos revealed that exposure to tetrabutylammonium bromide (a related compound) impaired cranial neural development. This finding underscores the importance of understanding the biological implications of tetrabutylammonium compounds in environmental toxicology .

Q & A

Basic Research Questions

Q. What are the standard protocols for safely handling tetrabutylammonium tribromide in laboratory settings?

Tetrabutylammonium tribromide requires strict adherence to safety measures due to its reactivity and potential hazards. Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact . Work in a fume hood to minimize inhalation risks, and store the compound in a cool, dry place away from oxidizing agents . Always consult Safety Data Sheets (SDS) for emergency procedures and first-aid measures .

Q. What analytical techniques are recommended for characterizing tetrabutylammonium tribromide purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is ideal for structural confirmation, while titration methods (e.g., iodometric titration) can quantify active bromine content . Combustion analysis (CHN) verifies elemental composition. For purity assessment, use High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How can researchers optimize reaction conditions for bromination using tetrabutylammonium tribromide?

Solvent polarity significantly impacts reactivity. Polar aprotic solvents like dichloromethane or acetonitrile enhance electrophilic bromination efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) and adjust temperature (typically 0–25°C) to control reaction rates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic activity of tetrabutylammonium tribromide across different substrates?

Contradictions often arise from solvent effects or substrate electronic profiles. Design a systematic study:

  • Vary solvent polarity (e.g., compare DCM vs. THF).
  • Use Hammett plots to correlate substrate electronic properties with reaction rates.
  • Employ kinetic isotopic effects (KIEs) to probe mechanistic pathways . Cross-validate results with computational methods (DFT) to identify transition-state interactions .

Q. How does tetrabutylammonium tribromide stability vary under extreme conditions (e.g., high humidity, elevated temperatures)?

Conduct accelerated stability studies:

  • Store samples at 40°C/75% relative humidity (ICH Q1A guidelines).
  • Analyze degradation products via LC-MS and compare to fresh samples.
  • Monitor bromine release using gas chromatography (GC) with halogen-specific detectors .

Q. What methodologies validate the recyclability of tetrabutylammonium tribromide in green chemistry applications?

  • Perform multiple reaction cycles with the same catalyst batch.
  • Quantify residual catalytic activity via kinetic assays.
  • Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect metal leaching (if applicable).
  • Assess solvent recovery efficiency via distillation or membrane filtration .

Q. Methodological Considerations

Q. How to design experiments minimizing tetrabutylammonium tribromide decomposition during long-term reactions?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Add stabilizers like hydroquinone to scavenge free radicals.
  • Employ real-time monitoring (e.g., in situ FTIR) to detect early decomposition .

Q. What statistical approaches address variability in bromination yields with tetrabutylammonium tribromide?

Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent ratio). Use ANOVA to analyze significance and response surface methodology (RSM) to optimize conditions .

Comparison with Similar Compounds

TBATB belongs to a family of tetrabutylammonium salts with varying counterions. Below is a detailed comparison with structurally analogous compounds:

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Key Properties
TBATB C₁₆H₃₆Br₃N 482.18 38932-80-8 Yellow crystals Hygroscopic, decomposes in moisture/light
Tetrabutylammonium bromide (TBAB) C₁₆H₃₆BrN 322.37 1643-19-2 White crystals Non-hygroscopic, stable in air
Tetrabutylammonium fluoride (TBAF) C₁₆H₃₆FN 261.46 429-41-4 Colorless liquid Moisture-sensitive, highly corrosive
Tetrabutylammonium triiodide (TBATI) C₁₆H₃₆I₃N 623.18 13311-45-0 Dark brown crystals Light-sensitive, releases iodine vapor

Bromination Efficiency

  • TBATB vs. TBAB : TBAB (tetrabutylammonium bromide) is a weaker brominating agent, primarily used as a PTC. TBATB’s Br₃⁻ anion provides a controlled bromine source, reducing hazards compared to Br₂ .
  • TBATB vs. Molecular Bromine (Br₂) : TBATB avoids Br₂’s volatility and toxicity, enabling safer handling and selectivity in electrophilic bromination .

Phase-Transfer Catalysis

  • TBATB vs. TBAF : TBAF (tetrabutylammonium fluoride) is a strong desilylation agent but highly corrosive and incompatible with protic solvents. TBATB is less reactive but more stable in organic media .

Hazard Profiles

Compound Hazard Classification Key Risks
TBATB Corrosive (skin/eye damage), acute toxicity (inhalation) Releases HBr gas upon decomposition; requires PPE (gloves, goggles)
TBAB Low toxicity, non-corrosive Minimal risks under standard handling
TBAF Corrosive, causes severe burns Reacts violently with water; requires inert atmosphere

Research Findings and Industrial Relevance

  • Selectivity in Bromination : TBATB achieves >90% regioselectivity in brominating styrene derivatives, outperforming Br₂ in minimizing di-brominated byproducts .
  • Environmental Impact : TBATB’s low volatility reduces air pollution risks compared to Br₂, aligning with green chemistry principles .

Preparation Methods

Direct Bromination of Tetrabutylammonium Bromide

The most widely documented method for TBATB synthesis involves the direct bromination of tetrabutylammonium bromide ([N(C₄H₉)₄]Br) using elemental bromine (Br₂). This exothermic reaction proceeds via the addition of bromine vapor to the solid quaternary ammonium salt :

[N(C4H9)4]Br+Br2[N(C4H9)4]Br3[N(C₄H₉)₄]Br + Br₂ \rightarrow [N(C₄H₉)₄]Br₃

Reaction Conditions and Optimization

  • Stoichiometry : A 1:1 molar ratio of tetrabutylammonium bromide to bromine ensures complete conversion, though slight excess bromine (1.05–1.1 equivalents) mitigates incomplete reactions due to vapor loss .

  • Temperature : Conducted at room temperature (20–25°C) under controlled ventilation to manage bromine’s volatility.

  • Purification : The crude product is washed with cold diethyl ether to remove unreacted bromine, yielding TBATB as a crystalline powder with ≥98% purity .

Challenges and Solutions

  • Bromine Handling : Bromine’s toxicity and corrosivity necessitate inert atmosphere setups. Substituting bromine vapor with liquid bromine in a sealed reactor improves safety but requires precise stoichiometric control .

  • Yield Optimization : Pilot studies report yields of 85–92%, with losses attributed to bromine sublimation. Trapping excess bromine via cold traps or adsorbents (e.g., activated carbon) enhances yield reproducibility .

Alternative Oxidizing Agents for Bromination

To circumvent bromine’s hazards, researchers have explored oxidizing agents that generate bromine in situ. Two prominent systems include:

Vanadium Pentoxide (V₂O₅) and Hydrogen Peroxide (H₂O₂)

This method employs V₂O₅ as a catalyst and H₂O₂ as an oxidizer to convert bromide ions (Br⁻) to tribromide (Br₃⁻) :

3Br+V2O5+2H2O2+2H+Br3+2VO2++3H2O3\,Br⁻ + V₂O₅ + 2\,H₂O₂ + 2\,H⁺ \rightarrow Br₃⁻ + 2\,VO²⁺ + 3\,H₂O

Procedure :

  • Dissolve tetrabutylammonium bromide in aqueous H₂O₂ (30% w/w).

  • Add V₂O₅ gradually under stirring at 40–50°C.

  • Filter the precipitate and recrystallize from ethanol.

Advantages :

  • Eliminates direct bromine handling.

  • Yields TBATB with 80–85% purity, suitable for non-critical applications .

Ceric Ammonium Nitrate (CAN)

CAN oxidizes bromide ions in acidic media, offering a one-pot synthesis route :

3Br+2Ce(NO3)64+6H+Br3+2Ce3++6NO3+3H2O3\,Br⁻ + 2\,Ce(NO₃)₆^{4-} + 6\,H⁺ \rightarrow Br₃⁻ + 2\,Ce³⁺ + 6\,NO₃⁻ + 3\,H₂O

Procedure :

  • Mix tetrabutylammonium bromide with CAN in dilute HNO₃.

  • Stir at 50°C for 4–6 hours.

  • Extract TBATB using dichloromethane and evaporate under reduced pressure.

Performance Metrics :

  • Yield : 75–80% due to competing side reactions (e.g., nitrate complexation).

  • Purity : 90–92% after column chromatography .

Synthesis from Precursor Amines

A patent-pending approach synthesizes TBATB from tri-n-butylamine and n-butyl bromide, bypassing the need for pre-formed tetrabutylammonium bromide .

Stepwise Alkylation and Bromination

  • Alkylation :

    • React tri-n-butylamine with n-butyl bromide in acetonitrile at reflux (82°C) for 22–24 hours :

      (C4H9)3N+C4H9Br[N(C4H9)4]Br(C₄H₉)₃N + C₄H₉Br \rightarrow [N(C₄H₉)₄]Br
    • Remove excess reagents via distillation, yielding tetrabutylammonium bromide as a light yellow liquid.

  • Bromination :

    • Bubble bromine vapor through the bromide solution at 25°C.

    • Crystallize TBATB using ethyl acetate, achieving 95% yield .

Advantages :

  • Integrates precursor synthesis and bromination into a scalable process.

  • Reduces reliance on commercial tetrabutylammonium bromide.

Purification and Characterization

Post-synthesis purification ensures TBATB meets reagent-grade standards. Key techniques include:

4.1. Solvent Recrystallization

  • Ethyl Acetate Wash : Removes residual bromine and ammonium salts, enhancing purity to >98% .

  • Crystallization Conditions : Slow cooling (0.5°C/min) from ethanol yields large, high-purity crystals .

4.2. Analytical Validation

  • Melting Point : 71–75°C (lit. 71–75°C) .

  • Spectroscopy : IR peaks at 590 cm⁻¹ (Br₃⁻ stretch) and 1,470 cm⁻¹ (C-N stretch) confirm structure .

  • Titration : Iodometric titration quantifies active bromine content (≥98.0%) .

Table 1. Physicochemical Properties of TBATB

PropertyValueSource
Molecular Weight482.18 g/mol
AppearanceOrange crystalline powder
Melting Point71–75°C
Bromine Content≥98.0% (iodometric)
SolubilitySoluble in CH₂Cl₂, CHCl₃, DMF

Comparative Analysis of Methods

Table 2. Synthesis Method Comparison

MethodYield (%)Purity (%)SafetyScalability
Direct Bromination85–9298ModerateHigh
V₂O₅/H₂O₂80–8580–85HighModerate
CAN Oxidation75–8090–92HighLow
Stepwise Alkylation9598ModerateHigh

Key Findings :

  • Direct Bromination remains the gold standard for high-purity TBATB, albeit requiring stringent safety measures.

  • Stepwise Alkylation offers scalability but introduces complexity with precursor synthesis.

  • Oxidative Methods (V₂O₅/CAN) prioritize safety over yield, ideal for small-scale applications.

Green Chemistry Innovations

Recent advances focus on solvent-free or aqueous-phase synthesis to minimize environmental impact:

  • Mechanochemical Synthesis : Ball-milling tetrabutylammonium bromide with KBr₃ in a solid-state reaction achieves 88% yield without solvents .

  • Aqueous Bromination : Using H₂O₂-NaBr systems in water yields TBATB with 82% purity, though crystallization efficiency remains suboptimal .

Properties

Molecular Formula

C48H108Br3N3

Molecular Weight

967.1 g/mol

IUPAC Name

tetrabutylazanium;tribromide

InChI

InChI=1S/3C16H36N.3BrH/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h3*5-16H2,1-4H3;3*1H/q3*+1;;;/p-3

InChI Key

SFLXUZPXEWWQNH-UHFFFAOYSA-K

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-]

Origin of Product

United States

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